molecular formula C17H20N4O5S B3522147 5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID

5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID

Cat. No.: B3522147
M. Wt: 392.4 g/mol
InChI Key: HJILBKTWXHQCJO-UHFFFAOYSA-N
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Description

5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID is a complex organic compound that features a pyrimidine ring, a sulfonyl group, and an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction involving malonic acid diesters and guanidine in the presence of sodium ethoxide . The sulfonyl group is then introduced via a sulfonation reaction, and the anilino moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The anilino moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-11-10-15(19-12(2)18-11)21-27(25,26)14-8-6-13(7-9-14)20-16(22)4-3-5-17(23)24/h6-10H,3-5H2,1-2H3,(H,20,22)(H,23,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJILBKTWXHQCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID
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5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID
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5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID
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5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID
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5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID
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5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID

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